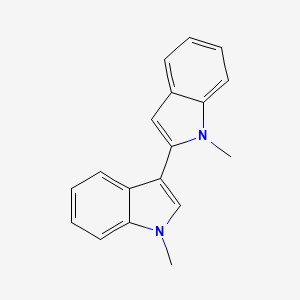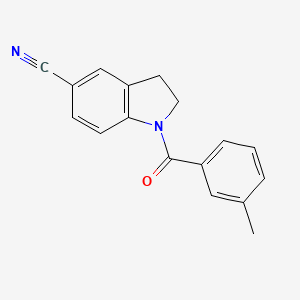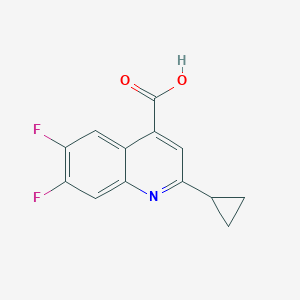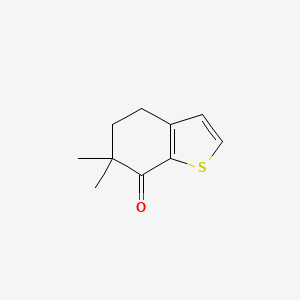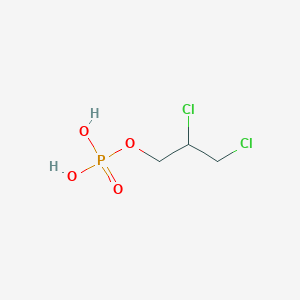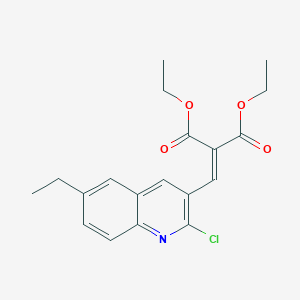
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Ethylation: The ethyl group is introduced at the 6-position through alkylation reactions using ethyl halides.
Vinylation and Esterification: The vinyl group and diethoxycarbonyl moiety are introduced through a series of coupling reactions and esterification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted quinoline compounds.
Applications De Recherche Scientifique
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-ethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.
6-Ethyl-3-vinylquinoline: Lacks the chlorine and diethoxycarbonyl groups.
3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chlorine and ethyl groups.
Uniqueness
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of all three functional groups (chlorine, ethyl, and diethoxycarbonyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1031928-61-6 |
|---|---|
Formule moléculaire |
C19H20ClNO4 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-12-7-8-16-13(9-12)10-14(17(20)21-16)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |
Clé InChI |
JSXFEJFZPCOCHV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


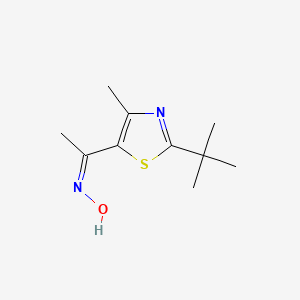
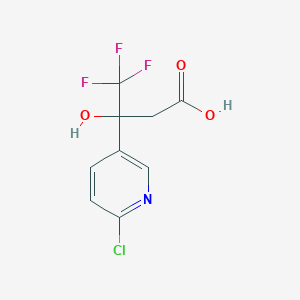

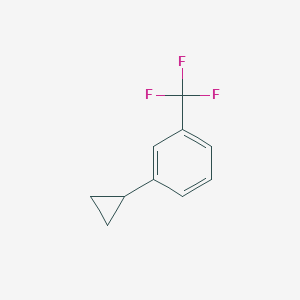
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
